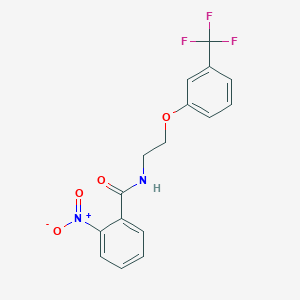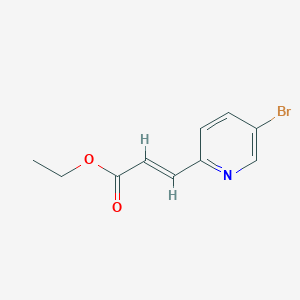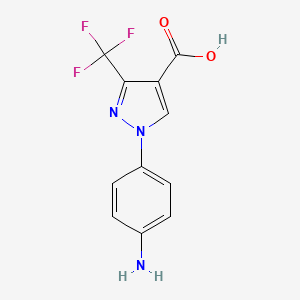
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as ATPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ATPC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
作用機序
The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its ability to bind to specific targets, such as copper ions or enzymes, and induce a physiological response. For example, 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid binds to copper ions and undergoes a color change, which can be used to detect the presence of copper ions in biological samples. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid also binds to carbonic anhydrase IX and inhibits its activity, which can potentially lead to the selective destruction of cancer cells. The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a photosensitizer involves its ability to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, depending on its target and concentration. For example, 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to induce a dose-dependent increase in reactive oxygen species in cancer cells, which can lead to cell death. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been shown to inhibit the activity of carbonic anhydrase IX, which can potentially lead to the selective destruction of cancer cells. Additionally, 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to bind to copper ions and induce a color change, which can be used to detect the presence of copper ions in biological samples.
実験室実験の利点と制限
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments, including its ability to selectively bind to specific targets, such as copper ions or enzymes, and induce a physiological response. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid also has potential as a photosensitizer in photodynamic therapy, which can selectively destroy cancer cells. However, the limitations of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid include its potential toxicity at high concentrations and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, including its use as a fluorescent probe for the detection of copper ions in biological samples. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid also has potential as a selective inhibitor of carbonic anhydrase IX, which can potentially lead to the selective destruction of cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a photosensitizer in photodynamic therapy. Overall, the study of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has the potential to lead to the development of new diagnostic and therapeutic approaches for various diseases, including cancer.
合成法
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone, followed by the reaction of the resulting intermediate with ethyl acetoacetate. Another method involves the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone, followed by the reaction of the resulting intermediate with ethyl 2-oxo-4-phenylbutanoate. The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been achieved using a one-pot reaction involving the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone and ethyl acetoacetate.
科学的研究の応用
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of copper ions. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been investigated for its potential as a selective inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.
特性
IUPAC Name |
1-(4-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-8(10(18)19)5-17(16-9)7-3-1-6(15)2-4-7/h1-5H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUXSZYCBWKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

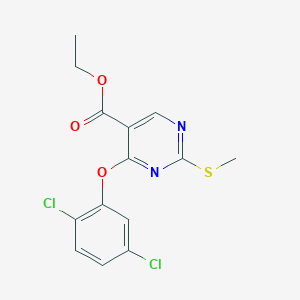
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)
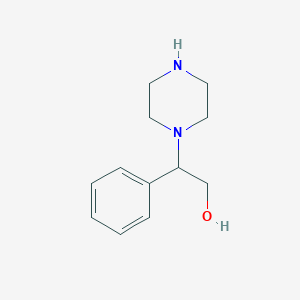

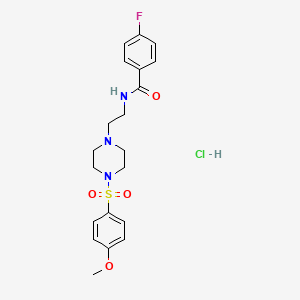
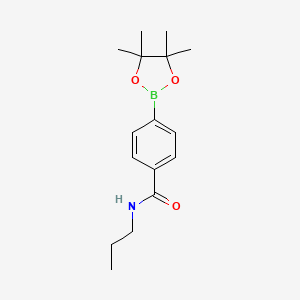
![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)
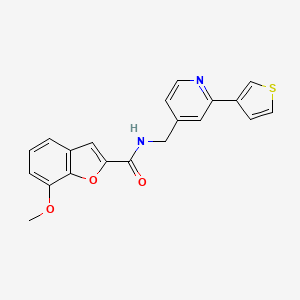

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)
